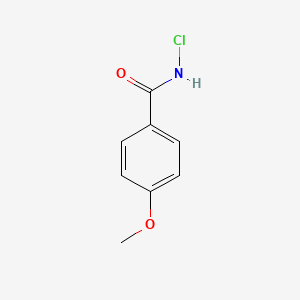

N-Chloro-4-methoxybenzamide

Description

Overview of Halogenated Organic Compounds in Modern Chemistry

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom, are of significant importance in contemporary chemistry. teachy.appwiley.com These compounds are integral to a wide array of applications, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals, and as components in materials science, including the production of polymers and dyes. teachy.apprsc.org The incorporation of halogens into organic molecules can profoundly alter their physical and chemical properties, such as stability, bioactivity, and membrane permeability. rsc.orgresearchgate.net This has led to a substantial number of commercial products containing halogens; for instance, a significant percentage of top-selling drugs and newly developed agrochemicals are halogenated. rsc.org The unique characteristics imparted by halogens, such as their ability to form halogen bonds and participate in various chemical transformations, make them a continued focus of research and development. wiley.com

The Significance of Amide Functionality in Chemical Synthesis and Structure

The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology. solubilityofthings.comnih.gov It is the cornerstone of peptides and proteins and is present in a vast number of natural products, pharmaceuticals, and industrial polymers. researchgate.netrsc.orgpulsus.com The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed for their formation, classically involving the reaction of a carboxylic acid with an amine. researchgate.netpulsus.com The structural properties of amides, particularly their ability to form strong hydrogen bonds, significantly influence their physical characteristics like boiling points and solubility. solubilityofthings.com The planarity of the amide bond, a result of resonance, plays a crucial role in determining the three-dimensional structure of molecules, which is especially critical in biological systems. nih.govnih.gov

N-Halobenzamides: Structural Features and General Reactivity Trends

N-Halobenzamides are a class of compounds characterized by a halogen atom attached directly to the nitrogen of a benzamide (B126) group. This structural feature renders the N-halogen bond reactive, making these compounds valuable reagents in organic synthesis. They can act as halogenating agents and are precursors for the synthesis of various heterocyclic compounds. researchgate.net The reactivity of the N-halogen bond is influenced by the nature of the halogen and the substituents on the benzoyl ring. For instance, N-chloro compounds are often used in chlorination reactions. The stability and reactivity of N-halobenzamides are also affected by intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net Studies on related 4-halobenzamides have shown that the halogen substituent at the para position can influence the geometry and energetic properties of the amide bond. nih.govresearchgate.net

Research Objectives and Scope of Academic Inquiry into N-Chloro-4-methoxybenzamide

The primary research objectives for this compound revolve around its synthesis, structural characterization, and the exploration of its reactivity. A key goal is to develop efficient synthetic routes to this compound. Spectroscopic and crystallographic studies are essential to elucidate its precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. A significant part of the academic inquiry focuses on its reactions, particularly those involving the N-Cl bond, such as its use as a chlorinating agent or its participation in rearrangement reactions. For example, research has explored the reaction of N-alkoxy-N-chlorobenzamides with nucleophiles like trimethylphosphite. dnu.dp.ua The scope of investigation also extends to understanding its thermal stability and potential as a building block in the synthesis of more complex molecules, including those with potential pharmacological relevance. researchgate.net

Detailed Research Findings

Synthesis and Spectroscopic Data

The synthesis of N-substituted benzamides can be achieved through various methods, including the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. For instance, the synthesis of N-(2-chlorobenzyl)-4-methoxybenzamide involves the reaction of 2-chloroaniline (B154045) with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. evitachem.com While a specific synthesis for this compound is not detailed in the provided results, the synthesis of related N-alkoxy-N-chlorobenzamides has been reported. dnu.dp.ua

Spectroscopic data is crucial for the characterization of such compounds. For related methoxybenzamide derivatives, detailed NMR and other spectroscopic data are available. For example, the ¹H NMR spectrum of 3-chloro-N,N-diethyl-4-methoxybenzamide shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the N-diethyl groups. core.ac.uk Similarly, the ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. core.ac.uk

Table 1: Spectroscopic Data for a Related Methoxybenzamide Derivative

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| 3-chloro-N,N-diethyl-4-methoxybenzamide | 7.38 (d, J = 2.1 Hz, 1H), 7.23 (dd, J = 8.4, 2.1 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 3.87 (s, 3H), 3.37 (br, 4H), 1.13 (br, 6H) | Not fully detailed in provided search results. |

Data sourced from reference core.ac.uk

Structure

3D Structure

Properties

CAS No. |

33349-24-5 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

N-chloro-4-methoxybenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,1H3,(H,10,11) |

InChI Key |

FQLVVVLATWNWKR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloro 4 Methoxybenzamide

Precursor Synthesis: 4-Methoxybenzamide (B147235) Preparation

The foundational step in producing N-Chloro-4-methoxybenzamide is the synthesis of its direct precursor, 4-methoxybenzamide. This can be achieved through several established chemical pathways.

The most direct and common method for synthesizing 4-methoxybenzamide involves the amidation of 4-methoxybenzoic acid or its more reactive derivatives. The process typically starts by activating the carboxylic acid to facilitate nucleophilic attack by an amine source.

A prevalent strategy involves the conversion of 4-methoxybenzoic acid into its highly reactive acyl chloride derivative, 4-methoxybenzoyl chloride. This is often accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 4-methoxybenzoyl chloride is a potent acylating agent that readily reacts with ammonia (B1221849) or other amine sources to form the corresponding amide. sigmaaldrich.com Alternatively, various coupling agents can be employed to facilitate the direct amidation of 4-methoxybenzoic acid without isolating the acid chloride intermediate. evitachem.com Another approach involves a non-classical Mitsunobu reaction, converting 4-methoxybenzoic acid to the N,N-diethylbenzamide, which illustrates a method applicable for generating substituted amides. nih.gov

Table 1: Selected Amidation Reactions for 4-Methoxybenzamide Synthesis

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoic acid | Thionyl chloride, then dibenzylamine | Formation of acid chloride intermediate | N,N-dibenzyl-4-methoxybenzamide | evitachem.com |

| 4-Methoxybenzoic acid | Triphenylphosphine (B44618), diethylamine, DIAD | Toluene, reflux, 18 hr | N,N-diethyl-4-methoxybenzamide | nih.gov |

| 4-Methoxybenzoic acid | Oxalyl chloride or Thionyl chloride | Inert solvent (e.g., DCM) | 4-Methoxybenzoyl chloride | |

| 4-Methoxybenzoyl chloride | Amines | Nucleophilic acyl substitution | Amide derivatives | sigmaaldrich.com |

DIAD: Diisopropyl azodicarboxylate, DCM: Dichloromethane (B109758)

Beyond the direct amidation of carboxylic acid derivatives, alternative methods provide pathways to 4-methoxybenzamide from different starting materials. One notable method involves the oxidation of aryl methyl ketones. A study demonstrated the successful transformation of 4-methoxyacetophenone into 4-methoxybenzamide in high yield using iodine in aqueous ammonia. scispace.com This approach offers a valuable alternative, starting from readily available ketones. scispace.com

Another synthetic strategy involves the modification of a pre-existing benzamide (B126). For instance, 2-amino-4-methoxybenzamide (B112565) can be synthesized via the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst. This demonstrates that the core benzamide structure can be assembled first, followed by transformations on the aromatic ring to achieve the final desired precursor.

Table 2: Alternative Synthetic Route for 4-Methoxybenzamide

| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyacetophenone | Iodine, Aqueous Ammonia | 24 | 83 | scispace.com |

| 4-Methoxy-2-nitro-benzamide | Raney-Ni, H₂ (50 psi), EtOH | 48 | 95 |

N-Chlorination Strategies for Benzamides

Once 4-methoxybenzamide is obtained, the subsequent step is the selective chlorination of the amide nitrogen atom to yield this compound. This transformation requires specific halogenating agents that favor reaction at the nitrogen over the activated aromatic ring.

The introduction of a chlorine atom onto the amide nitrogen is typically achieved using electrophilic chlorine sources. The choice of reagent and reaction conditions is crucial to ensure high selectivity and yield.

Hypochlorites are effective reagents for the N-chlorination of amides. Various forms, including sodium hypochlorite (B82951) (NaOCl), calcium hypochlorite (Ca(OCl)₂), and tert-butyl hypochlorite (t-BuOCl), can be used. nih.govsciencemadness.org The reaction of amides with hypochlorite is known to be reversible in alkaline media. researchgate.net

Tertiary butyl hypochlorite has been reported as a particularly useful reagent for preparing N-chloroamides. journals.co.za Studies have shown that dissolving a primary amide like benzamide in a suitable solvent and adding an equimolecular quantity of tert-butyl hypochlorite results in good yields of the corresponding N-chloroamide. journals.co.zaacs.org The reaction mechanism for N-chlorination by tert-butyl hypochlorite is proposed to be a direct SN2-type displacement of the chlorine by the nitrogen's electron pair. acs.org The reactivity of chlorine with amides is dominated by hypochlorite (-OCl), which yields N-chloramides. researchgate.net

Table 3: N-Chlorination of Amides using Hypochlorite Reagents

| Amide Substrate | Hypochlorite Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Benzamide | tert-Butyl hypochlorite | Carbon tetrachloride / Acetic acid | Equimolecular quantity | N-Chlorobenzamide | journals.co.za |

| Benzamide | tert-Butyl hypochlorite | Not specified | Not specified | N-Chlorobenzamide | acs.org |

| Various Amides | Chlorine (Hypochlorite) | Aqueous | pH 8 | N-Chloramides | researchgate.net |

| Primary Amides | Calcium hypochlorite | Moist Alumina | Heat | N-Chloroamides | sciencemadness.org |

N-Chlorosuccinimide (NCS) is a widely used and versatile reagent for electrophilic chlorination in organic synthesis. researchgate.net It serves as a source of chlorine for various transformations, including the N-chlorination of amides and amines. organic-chemistry.orgacsgcipr.org While sometimes requiring activation or specific conditions, NCS provides a solid, manageable alternative to gaseous chlorine or liquid hypochlorites. organic-chemistry.orgacsgcipr.org The reaction can be part of a cascade process, where an in-situ generated N-chloro species undergoes further reaction. acs.org

Other related reagents, such as Trichloroisocyanuric acid (TCICA), have also proven to be highly effective for the N-chlorination of amides and carbamates. sciencemadness.orgsciencemadness.org TCICA allows for the conversion to N-chloroamides in nearly quantitative yields under mild conditions, with the advantage of producing non-toxic by-products. sciencemadness.org For primary amides, the stoichiometry of TCICA can be controlled to produce either the mono- or di-N-chloroamide. sciencemadness.org

Table 4: N-Chlorination of Amides with Electrophilic Reagents

| Amide Substrate | Chlorinating Agent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluamide | TCICA | Methanol (B129727), 1 hr | N-Chloro-p-toluamide | High | sciencemadness.org |

| Benzamide | TCICA | Not specified | N-Chlorobenzamide | 92.0% | sciencemadness.org |

| Amides/Carbamates | TCICA | Dichloromethane, RT | N-Chloroamides | ≥90% | sciencemadness.org |

| Allenyl Sulfonamide | NCS | [Ru(bpy)₃]Cl₂, K₂CO₃, blue LED | N-Chloro intermediate | - | acs.org |

TCICA: Trichloroisocyanuric acid, RT: Room Temperature

Halogenating Agents for Amide N-Chlorination

Gaseous Chlorine Methodologies

The use of gaseous chlorine is a direct and established method for the N-chlorination of benzamide derivatives. This approach involves bubbling chlorine gas through a suspension or solution of the starting amide.

Reaction Conditions Optimization for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the efficiency of this compound synthesis, improving yield and purity while minimizing reaction time and the formation of byproducts.

Solvent Effects on Chlorination Efficiency

The choice of solvent is critical in the synthesis of this compound as it affects reactant solubility, reaction rate, and sometimes the reaction pathway itself. Traditionally, chlorinations have been performed in chlorinated solvents such as dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). acsgcipr.org If a chlorinated solvent is required, dichloromethane is often preferred. acsgcipr.org

Polar aprotic solvents, for instance, dimethylformamide (DMF), can be beneficial as they enhance the solubility of reaction intermediates. In some related amide syntheses, ether-based solvents like tetrahydrofuran (B95107) (THF) have been shown to improve the nucleophilicity of amines. For N-chlorination using gaseous chlorine, water is a common solvent, providing a cost-effective and environmentally safer option. prepchem.com In other related preparations, solvent systems such as a mixture of ethyl acetate (B1210297) and water have been successfully employed. rsc.org However, caution is necessary as oxidizing agents like chlorine can react violently with certain organic solvents such as dimethyl sulfoxide (B87167) (DMSO). acsgcipr.org

Temperature and pH Control in Reaction Systems

Precise control over temperature and pH is essential for successful this compound synthesis. N-chlorination reactions are often exothermic, necessitating careful temperature management. For instance, in syntheses using gaseous chlorine, maintaining a temperature of 15–20°C is common. prepchem.com In other related preparations, temperatures can range from as low as -50°C to 70°C, depending on the specific reagents and solvents used, to minimize side reactions. google.com One study on a related compound found optimal conditions at 25°C. researchgate.net

The pH of the reaction medium is equally important. The formation of hydrochloric acid as a byproduct of chlorination with Cl₂ means the reaction mixture becomes progressively more acidic. prepchem.com While some acidity may be tolerated, highly acidic or basic conditions can lead to undesirable side reactions. For example, strong alkali can promote the hydrolysis of the amide to its corresponding carboxylic acid salt and ammonia. google.com The ammonia can then react with the chlorinating agent, potentially forming explosive nitrogen trihalides. google.com For certain related compounds, a pH of 5 has been identified as optimal, with adjustments made using dilute hydrochloric acid or sodium hydroxide. researchgate.net

Stoichiometric Considerations and Catalyst Introduction

The molar ratio of reactants significantly influences the outcome of the synthesis. For the direct chlorination of benzamides with gaseous chlorine, a slight molar excess of chlorine (e.g., 1.1 to 1.3 equivalents) is often employed to drive the reaction to completion and achieve high yields. prepchem.comgoogle.com Studies on related reactions have shown that a 20-30% excess of chlorine can provide optimal yields, while a significant excess may not offer further benefit. google.com

While direct N-chlorination with agents like gaseous chlorine may not require a catalyst, other synthetic routes for amide functionalization rely heavily on catalysis. In related amide synthesis, catalyst loading is a key parameter to optimize, often in the range of 1-10 mol%. rsc.org For example, palladium-catalyzed amination reactions have been optimized using specific catalyst loadings (e.g., 5 mol% Pd(OAc)₂) and ligand ratios. diva-portal.org Similarly, nickel-catalyzed reactions have utilized catalyst loadings of around 10 mol%. The introduction of a catalyst would be pertinent in alternative synthetic strategies for this compound that might proceed via different intermediates.

| Parameter | Condition | Substrate/Reaction | Observation/Yield | Reference |

|---|---|---|---|---|

| Stoichiometry (Chlorine) | 1.15:1 (Cl₂:Amide) | Benzamide | 98.9% Yield | prepchem.com |

| Stoichiometry (Chlorine) | 20-30% excess Cl₂ | 3-chlorobenzamide | 95.4% Yield | google.com |

| Temperature | 15-20°C | Benzamide | Controlled reaction | prepchem.com |

| pH | 5 | N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | Optimal fluorescence intensity | researchgate.net |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Acyl Amidine Synthesis | 87% Yield | diva-portal.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable synthetic methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Chlorination Techniques

A significant advancement in green synthesis is the development of solvent-free, or neat, reaction conditions. These methods reduce the environmental impact associated with solvent production, use, and disposal.

One promising approach involves the use of solid phosphonium (B103445) salts as chlorinating reagents, which can be generated and used under solvent-free conditions. tandfonline.comclockss.org For instance, a chlorinating agent can be prepared by reacting triphenylphosphine with trichloroisocyanuric acid without a solvent. clockss.org This reagent has been successfully used to convert primary amides, including p-methoxybenzamide, into other functional groups at elevated temperatures (140-150 °C). clockss.org

Microwave-assisted synthesis is another powerful technique for promoting solvent-free reactions. Microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.com The dehydration of p-methoxybenzamide has been accomplished under solvent-free, microwave-assisted conditions using a phosphonium salt derived from triphenylphosphine and N-chlorosuccinimide. tandfonline.com Although these examples result in nitriles rather than the N-chloro product, they demonstrate the feasibility of using solvent-free conditions for reactions involving 4-methoxybenzamide and chlorinating agent systems, paving the way for the development of greener syntheses of this compound.

| Approach | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Solvent-Free | Triphenylphosphine, Trichloroisocyanuric acid | 140-150°C, 2 h | Nitrile | clockss.org |

| Solvent-Free, Microwave-Assisted | Triphenylphosphine, N-chlorosuccinimide | 300 W irradiation | Nitrile | tandfonline.com |

Utilization of Sustainable Chlorinating Reagents

The direct N-chlorination of 4-methoxybenzamide is the most straightforward route to this compound. Historically, this transformation often employed reagents like chlorine gas (Cl₂) or alkali metal hypochlorites (e.g., NaOCl). While effective, chlorine gas is highly toxic and difficult to handle, and the concentration of active chlorine in hypochlorite solutions can be unstable. thieme-connect.com Furthermore, these methods can lead to the formation of hazardous byproducts, necessitating extensive purification and waste treatment protocols. acsgcipr.org

In line with green chemistry principles, research has shifted towards solid, stable, and safer chlorinating agents that minimize environmental impact. researchgate.netispe.org For the N-chlorination of amides, reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) have emerged as superior alternatives. researchgate.netresearchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA is an inexpensive, stable, and easy-to-handle solid that serves as an efficient source of electrophilic chlorine. researchgate.netresearchgate.net It is considered a green reagent because its byproduct, cyanuric acid, can be recovered and reused to produce more TCCA, creating a more circular process. researchgate.net The N-chlorination of primary amides using TCCA proceeds efficiently under mild conditions, often at room temperature in solvents like dichloromethane or methanol, and typically completes within a few hours. thieme-connect.comthieme-connect.comsciencemadness.org The reactions generally result in high yields (often exceeding 90%) and produce the N-chloroamide in a pure form, simplifying the workup procedure to simple filtration and solvent evaporation. thieme-connect.com

N-Chlorosuccinimide (NCS): NCS is another versatile and widely used reagent for chlorinations. researchgate.netorganic-chemistry.org While it has a lower atom economy compared to TCCA, it is valued for its mild reaction conditions and is effective for various substrates, including the chlorination of amides. beilstein-journals.orgbeilstein-journals.org The use of NCS avoids the handling of toxic chlorine gas and the succinimide (B58015) byproduct is generally less hazardous than byproducts from other traditional methods. acsgcipr.org

The adoption of these solid reagents represents a significant step towards sustainability. They reduce the risks associated with transportation and handling, minimize the formation of hazardous waste, and allow for milder reaction conditions, which can lower energy consumption. ispe.orgemergingpub.com

Table 1: Comparison of Chlorinating Reagents for Amide N-Chlorination This table is interactive. Click on the headers to sort.

| Reagent | Formula | Form | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Chlorine Gas | Cl₂ | Gas | High atom efficiency | Highly toxic, corrosive, difficult to handle |

| Sodium Hypochlorite | NaOCl | Solution | Inexpensive, readily available | Unstable concentration, byproduct formation |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Easy to handle, mild conditions | Poor atom economy, byproduct removal needed. beilstein-journals.orgbeilstein-journals.org |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | High efficiency, stable, safe, reusable byproduct. researchgate.netresearchgate.net | Higher molecular weight than other sources |

Atom Economy and Waste Minimization in Synthetic Pathways

Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ispe.org This is quantified by the concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. numberanalytics.com

The synthesis of this compound from 4-methoxybenzamide illustrates the importance of this principle. The ideal reaction would involve the addition of a single chlorine atom to the amide nitrogen.

Reaction: C₈H₉NO₂ (4-methoxybenzamide) + "Cl source" → C₈H₈ClNO₂ (this compound) + Byproduct(s)

The atom economy can be calculated as: Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100%

When using a reagent like TCCA, the reaction for each active chlorine atom can be represented as: 3 C₈H₉NO₂ + C₃Cl₃N₃O₃ → 3 C₈H₈ClNO₂ + C₃H₃N₃O₃ (Cyanuric Acid)

Waste Minimization Strategies: Beyond atom economy, several strategies can be employed to reduce waste in the synthesis of this compound:

Catalytic Routes: The use of catalytic, rather than stoichiometric, amounts of reagents is a core principle of green chemistry. ispe.org While direct N-chlorination is often stoichiometric, related processes are increasingly using catalytic methods to reduce waste.

Solvent Choice and Recycling: The pharmaceutical industry is a major user of solvents, which contribute significantly to waste. ucl.ac.uk Choosing greener solvents (like water or ethanol) or minimizing solvent use through techniques like solvent-free mechanochemical grinding or microwave-assisted synthesis can drastically reduce environmental impact. mdpi.comscispace.com Microwave-assisted protocols, for instance, can shorten reaction times and reduce the required solvent volume.

Process Optimization: Implementing continuous flow manufacturing instead of traditional batch processing can enhance control over reaction parameters, improve yields, and minimize waste from failed or out-of-specification batches. acsgcipr.orgcopadata.com This data-driven approach allows for real-time monitoring and adjustments, leading to more efficient and sustainable production. copadata.com

Reducing Synthesis Steps: Designing synthetic pathways with fewer steps reduces the consumption of materials, energy, and solvents, while also minimizing the potential for waste generation at each stage. ispe.org

By integrating sustainable chlorinating agents with a focus on high atom economy and proactive waste minimization, the synthesis of this compound can be aligned with the modern demands for safer, more efficient, and environmentally responsible chemical manufacturing. emergingpub.com

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation This table is interactive. Click on the headers to sort.

| Metric | Definition | Goal in Green Synthesis | Relevance to this compound Synthesis |

|---|---|---|---|

| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize | Favors reagents like TCCA where byproduct can be recycled. researchgate.netnumberanalytics.com |

| Percentage Yield | (Actual yield / Theoretical yield) x 100% | Maximize | High yields (>90%) are reported with TCCA, minimizing unreacted starting material waste. thieme-connect.com |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Minimize | Aims to reduce overall material usage, including solvents, reagents, and process water. acs.org |

| E-Factor | Total waste (kg) / Product (kg) | Minimize | Directly measures waste production; lower for processes with high-yields and recyclable components. |

Reaction Mechanisms and Kinetic Studies of N Chloro 4 Methoxybenzamide

Mechanism of N-Chlorination for 4-Methoxybenzamide (B147235) Precursor

The synthesis of N-Chloro-4-methoxybenzamide from its precursor, 4-methoxybenzamide, proceeds via an N-chlorination reaction. This transformation is generally accomplished using various chlorinating agents, such as hypochlorous acid (HOCl) or its conjugate base, hypochlorite (B82951) (⁻OCl). The reaction kinetics and dominant chlorinating species are highly dependent on the pH of the medium. researchgate.net

The N-chlorination of amides is characterized as an electrophilic attack on the nitrogen atom of the amide. researchgate.net In aqueous chlorine solutions, several species can act as the chlorinating agent, including Cl₂, HOCl, and H₂OCl⁺. researchgate.net The reactivity of these species varies, with an general increasing order of reactivity being HClO < ClO⁻ < Cl₂. researchgate.net At a pH above 7, hypochlorite (⁻OCl) is often the dominant species responsible for the chlorination of amides. researchgate.netnih.gov

Table 1: Apparent Second-Order Rate Constants for Chlorination of Various Amides at pH 8

| Amide | Rate Constant (k_app, M⁻¹s⁻¹) |

|---|---|

| Acetamide | 0.23 |

| Benzamide (B126) | 0.14 |

| N-Methylacetamide | 0.012 |

| N-Methylbenzamide | 0.0058 |

This table is illustrative, based on data for related compounds to provide context for the reactivity of 4-methoxybenzamide. Data sourced from Zhang and von Gunten, 2023. nih.gov

The mechanism of N-chlorination can proceed through intermediate states before the final product is formed. One proposed pathway involves the formation of a hydrogen bond between the oxygen atom of the hypochlorite and the hydrogen atom of the amide's amino group. researchgate.net This initial interaction facilitates the subsequent electrophilic transfer of the chlorine atom to the nitrogen.

Reactivity of the N-Cl Bond in this compound

The N-Cl bond in this compound is the center of its reactivity. This bond is polarized, with the chlorine atom being the electrophilic center ("Cl⁺" source), making it susceptible to various cleavage patterns. The stability of this bond is influenced by the adjacent electron-withdrawing carbonyl group and the electron-donating 4-methoxybenzoyl moiety. researchgate.net The cleavage can occur through heterolytic, homolytic, or nucleophilic attack pathways.

Heterolytic cleavage involves the breaking of the N-Cl bond where the electron pair goes to one of the atoms, resulting in the formation of ions. Two possibilities exist:

Formation of Cl⁻ and an amidyl cation: This pathway is generally less common but can be induced.

Formation of Cl⁺ (or its equivalent) and an amidyl anion: This is the more characteristic pathway for N-chloroamides, which are often used as electrophilic chlorinating agents. acs.org

The stability of the resulting ions is key. The electron-withdrawing carbonyl group can stabilize the negative charge on the nitrogen of the amidyl anion through resonance. Computational studies on related N-chlorohydrazines show that the presence of carbonyl groups influences the energy of heterolytic dissociation. vanderbilt.edu In the context of this compound, heterolytic cleavage can be facilitated by interaction with a Lewis acid or a transition metal. For instance, coordination to a metal center can precede the cleavage of the N-Cl bond, leading to the formation of a metal-nitrenoid or a high-valent metal-chloride intermediate. acs.org Decomposition of some N-chloro compounds can involve the heterolytic dissociation of the halide to form an ion pair. vanderbilt.edu

Homolytic cleavage of the N-Cl bond results in the formation of an amidyl radical and a chlorine radical. This process is typically initiated by heat or, more commonly, by visible-light photoredox catalysis. chinesechemsoc.org The generation of nitrogen-centered radicals from N-chloroamides is a powerful strategy for C-H functionalization and other radical-mediated transformations. nih.govmountainscholar.org

The reaction can be generalized as: Ar-C(O)N(H)-Cl → [Initiator] → Ar-C(O)N(H)• + Cl•

The resulting 4-methoxybenzamidyl radical is a key intermediate that can participate in subsequent reactions, such as hydrogen atom transfer (HAT) or addition to unsaturated systems. chinesechemsoc.orgmountainscholar.org Mechanistic studies on related systems indicate that the reaction may proceed through a radical chain mechanism or a closed catalytic cycle involving a photocatalyst. chinesechemsoc.orgmountainscholar.org The use of N-chloroamides to generate amidyl radicals has been shown to be effective for various synthetic applications, highlighting this important reactivity pathway. nih.gov

The electrophilic nature of the chlorine atom in the N-Cl bond makes it susceptible to attack by nucleophiles. In these reactions, this compound acts as a chlorine transfer agent. nih.govacs.org The mechanism of this nucleophilic substitution can be either stepwise or concerted.

Stepwise Mechanism (Pre-equilibrium Protonation): In acidic conditions, the reaction may proceed through a rapid, reversible protonation of the amide nitrogen. This protonated intermediate is then attacked by the nucleophile in the rate-determining step. This mechanism is often characterized by the absence of general acid catalysis. nih.govacs.org

Concerted Mechanism: For more reactive nucleophiles, the reaction can occur in a single step where the protonation of the nitrogen and the transfer of the chlorine atom to the nucleophile happen simultaneously. This pathway is indicated by the presence of strong general acid catalysis. nih.govacs.org

A wide range of nucleophiles, including halides, sulfur compounds, and electron-rich aromatic rings, can attack the chlorine atom. nih.govvanderbilt.edu This reactivity makes N-chloroamides useful reagents for electrophilic chlorination. acs.org

Table 2: Summary of N-Cl Bond Cleavage Pathways for this compound

| Cleavage Type | Initiator | Key Intermediates | Typical Products |

|---|---|---|---|

| Heterolytic | Lewis Acids, Transition Metals | Amidyl anion, Cl⁺ equivalent | Products of chlorination, amination |

| Homolytic | Light (Photocatalysis), Heat | Amidyl radical, Chlorine radical | Products of radical C-H functionalization, cyclization |

| Nucleophilic Attack on Cl | Nucleophiles, Acid/Base Catalysis | Transition state or protonated intermediate | Chlorinated nucleophile, parent amide |

Electrophilic Behavior of the N-Cl Moiety

The N-Cl moiety in this compound is a key determinant of its reactivity, rendering the compound an effective electrophilic chlorinating agent. This electrophilicity arises from the polarization of the nitrogen-chlorine bond, where the chlorine atom bears a partial positive charge, making it susceptible to attack by nucleophiles.

Research has demonstrated the utility of N-chloroamides, including this compound, in various chemical transformations. For instance, N-acetoxy-N-chloro-4-nitrobenzamide, a related compound, has been identified as a novel and efficient reagent for the electrophilic chlorination of (hetero)arenes. enamine.net This highlights the capacity of the N-Cl group to deliver a chlorine cation or its equivalent in reactions. The reactivity of these compounds allows for regioselective and chemoselective chlorinations, which are valuable in complex organic syntheses. enamine.net

The electrophilic character of the N-Cl bond is also central to its role in C-H functionalization reactions. In cobalt-catalyzed reactions, the N-Cl bond acts as an internal oxidant. acs.orgresearchgate.net This property facilitates the catalytic cycle, enabling transformations such as the annulation of N-chlorobenzamides with various partners. For example, a cobalt(III)-catalyzed enantioselective [4 + 1] annulation of N-chlorobenzamides with cyclopropenes has been reported, where the N-Cl moiety is crucial for the oxidation of the cobalt center, leading to the formation of a Co(V)-nitrenoid intermediate. acs.org

Furthermore, the electronic properties of substituents on the benzamide ring can influence the electrophilicity of the N-Cl bond. Electron-withdrawing groups tend to enhance the electrophilic nature of the chlorine atom. This is a critical consideration in designing reactions and predicting the reactivity of different N-chloroamide derivatives.

Kinetic Investigations of this compound Reactions

The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations involving this compound. By examining how reaction rates change with varying concentrations of reactants, temperature, pH, and other factors, a detailed picture of the reaction pathway can be constructed.

The order of a reaction with respect to a particular reactant indicates how the rate is affected by the concentration of that reactant. libretexts.orguomustansiriyah.edu.iq For reactions involving this compound, the reaction order can be determined experimentally by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates. libretexts.org

For a general reaction, the rate law is expressed as: Rate = k[Reactant 1]^m[Reactant 2]^n where k is the rate constant, and m and n are the reaction orders with respect to each reactant. libretexts.orguomustansiriyah.edu.iq

In the context of this compound, kinetic studies have been performed to elucidate its reaction mechanisms. For instance, in the iodide reduction of related N-(substituted benzoyl)-S,S-dimethylsulfilimine ylides, the reaction was found to be first order with respect to the iodide concentration. lookchem.com The rate constant, k, is a proportionality constant that is specific to a particular reaction at a given temperature. buffalo.edu It can be determined from the slope of a plot of the natural logarithm of the reactant concentration versus time for a first-order reaction. buffalo.edu

The following table illustrates hypothetical rate data for a reaction involving this compound, which could be used to determine the reaction orders and the rate constant.

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant using the Arrhenius equation. libretexts.org k = A * exp(-Ea / RT) where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature.

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. libretexts.org From the activation energy, other thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. mdpi.com These parameters provide deeper insight into the transition state of the reaction. mdpi.com

For example, studies on the thermal decomposition of related compounds have determined activation energies in the range of 62–78 kJ/mol for proton transfer pathways and 153–168 kJ/mol for bond rupture pathways. acs.org

The table below shows hypothetical rate constants at different temperatures for a reaction of this compound, which could be used to calculate the activation energy.

The pH of the reaction medium can significantly influence the rate of reactions involving this compound, particularly in aqueous solutions. researchgate.net Changes in pH can affect the protonation state of the reactants and any catalytic species present, thereby altering the reaction pathway and rate. researchgate.net For instance, the formation of carbinolamides from the reaction of formaldehyde (B43269) with various benzamides, including 4-methoxybenzamide, has been shown to be pH-dependent, with both acid-catalyzed and hydroxide-dependent pathways observed. researchgate.net

The ionic strength of the solution can also impact reaction rates, especially for reactions between ionic species. epa.gov While specific studies on the effect of ionic strength on this compound reactions are not prevalent in the provided search results, it is a general principle of chemical kinetics that the rate constant can be influenced by the concentration of ions in the solution. epa.gov

Solvent Effects on this compound Reactivity

The choice of solvent can have a profound effect on the reactivity of this compound. Solvents can influence reaction rates and even the course of a reaction by solvating the reactants, transition states, and products to different extents. jocpr.com

In reactions involving this compound, the polarity of the solvent is a crucial factor. For instance, in the synthesis of related benzamides, solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) are commonly used. The solvent can affect the solubility of reactants and reagents, as well as stabilize charged intermediates or transition states.

Computational studies on related systems have shown that solvent molecules can actively participate in the reaction mechanism, for example, by acting as proton shuttles in C-H activation steps. scispace.com The use of solvent mixtures, such as polyethylene (B3416737) glycol (PEG) and water, has been shown to enhance reaction yields in some Ru-catalyzed cyclization reactions of N-methoxybenzamides. rsc.org This is attributed to the ability of water to dissolve additives and facilitate the formation of the active catalytic species. rsc.org

Furthermore, studies on the molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride hydrate, in different solvents have demonstrated strong drug-solvent interactions. jocpr.com This indicates that the structural orientation of the molecule is perturbed by the solvent, which can in turn affect its reactivity. jocpr.com

Table of Compounds Mentioned

After a thorough search for computational and theoretical studies on the chemical compound this compound, specific data required to populate the requested article sections could not be located. The search yielded information on structurally related but distinct compounds, such as N-chloro-N-methoxy-4-nitrobenzamide, N-(4-Chlorophenyl)-4-methoxybenzamide, and 4-chloro-N,N-diphenylbenzamide.

Due to the strict requirement for scientifically accurate content focused solely on this compound, and the potential for gross inaccuracies when extrapolating data from different molecules, it is not possible to generate the requested article. The electronic structure, molecular orbitals, conformational stability, and intermolecular interactions are highly specific to the exact molecular structure. Using data from related compounds would not provide a scientifically valid analysis for this compound and would violate the core instructions of the request.

Therefore, the article on the "Computational and Theoretical Studies on this compound" cannot be produced at this time due to a lack of available specific research data.

Computational and Theoretical Studies on N Chloro 4 Methoxybenzamide

Spectroscopic Property Prediction (Computational)

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation. These simulations are typically performed using principles of quantum mechanics, most commonly Density Functional Theory (DFT).

Computational Vibrational Spectroscopy (IR) Simulations

Theoretical Infrared (IR) spectroscopy simulations are used to predict the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding IR intensities can be determined. These calculations are invaluable for assigning the peaks observed in experimental IR spectra. mdpi.comresearchgate.net

For N-Chloro-4-methoxybenzamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to first find the molecule's lowest energy geometry. researchgate.net Following this optimization, a frequency calculation would yield the predicted vibrational spectrum. Key vibrational modes of interest would include the N-Cl stretch, the C=O (amide I) stretch, the N-H bend (amide II), the C-N stretch (amide III), and various vibrations associated with the 4-methoxyphenyl (B3050149) group.

Table 1: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of results from a DFT calculation and is for illustrative purposes only, as specific literature data is unavailable.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N-H Stretch | ~3300-3400 | Medium |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (Methyl) | ~2850-2950 | Medium |

| C=O Stretch (Amide I) | ~1680-1720 | Strong |

| C=C Stretch (Aromatic) | ~1580-1620 | Strong |

| N-H Bend (Amide II) | ~1520-1560 | Medium |

| C-O-C Stretch (Ether) | ~1240-1280 | Strong |

| N-Cl Stretch | ~700-800 | Medium |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural analysis. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netimist.manih.gov

A typical workflow involves optimizing the geometry of this compound at a DFT level, followed by a GIAO calculation using the same or a higher level of theory. nih.gov These calculations can predict both ¹H and ¹³C NMR chemical shifts. The predicted shifts help in assigning experimental spectra, resolving ambiguities, and understanding how the electronic environment of each nucleus is affected by the molecular structure, for instance, the influence of the electronegative chlorine atom on the amide nitrogen and the effect of the methoxy (B1213986) group on the aromatic ring.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation of results from a GIAO-DFT calculation and is for illustrative purposes only, as specific literature data is unavailable.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.0-9.0 | - |

| Aromatic H (ortho to C=O) | ~7.8-8.2 | - |

| Aromatic H (ortho to OCH₃) | ~6.9-7.2 | - |

| OCH₃ | ~3.8-4.0 | ~55-60 |

| C=O | - | ~165-170 |

| C (ipso, attached to C=O) | - | ~128-132 |

| C (aromatic, ortho to C=O) | - | ~129-133 |

| C (aromatic, ortho to OCH₃) | - | ~114-118 |

| C (ipso, attached to OCH₃) | - | ~160-164 |

Computational Mass Spectrometry Fragmentation Pattern Prediction

Computational mass spectrometry aims to predict the fragmentation pathways of a molecule upon ionization. This helps in interpreting experimental mass spectra. The process often involves calculating the energies of the parent molecular ion and various potential fragment ions and neutrals. nih.gov Pathways with lower energy barriers are more likely to be observed.

For this compound, a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be predicted by identifying the most likely bond cleavage sites. rsc.org Key fragmentations would likely include the cleavage of the N-CO bond, leading to the formation of a 4-methoxybenzoyl cation, and the loss of a chlorine radical from the molecular ion. nih.govwikipedia.org Other potential fragmentations could involve the methoxy group and the aromatic ring.

Table 3: Illustrative Predicted Key Fragments in the Mass Spectrum of this compound (Note: This table is a hypothetical representation of potential fragmentation pathways and is for illustrative purposes only.)

| Fragment Ion Structure | m/z (mass-to-charge ratio) | Proposed Origin |

|---|---|---|

| [C₈H₈NO₂Cl]⁺ | 185/187 | Molecular Ion |

| [C₈H₈NO₂]⁺ | 150 | Loss of Cl radical |

| [C₈H₇O₂]⁺ | 135 | Cleavage of N-CO bond |

| [C₇H₇O]⁺ | 107 | Loss of CO from [C₈H₇O₂]⁺ |

Reaction Mechanism Modeling

Theoretical modeling is essential for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Characterization for Key Transformations

A key goal in reaction modeling is to locate and characterize the transition state (TS), which is the highest energy point along a reaction coordinate. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

For reactions involving this compound, such as chlorination reactions where it acts as a chlorine donor, computational methods would be used to find the geometry of the transition state. This involves specialized algorithms that search for saddle points on the potential energy surface. Characterizing the TS provides critical information about the reaction's activation energy, which determines the reaction rate, and reveals the geometry of the key bond-breaking and bond-forming events.

Intrinsic Reaction Coordinate (IRC) Pathways Analysis

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired reactants and products.

The IRC pathway provides a detailed visualization of the reaction mechanism, showing how the molecular geometry evolves during the transformation. By tracing this path, one can observe the continuous changes in bond lengths and angles, providing a virtual "movie" of the chemical reaction at the molecular level. For this compound, an IRC analysis of its reaction with a substrate would map the entire trajectory from the approach of the reactants, through the transition state, to the final separation of the products.

Computational Catalysis Studies Involving this compound

While direct computational catalysis studies specifically targeting this compound are not extensively documented in the literature, significant insights can be drawn from theoretical investigations into the catalytic reactions of its core components: N-chlorobenzamides and benzamides bearing electron-donating groups. These studies, predominantly employing Density Functional Theory (DFT), illuminate the mechanistic pathways and reactivity patterns that are likely to govern the catalytic behavior of this compound.

A key area of investigation for N-chlorobenzamides has been their participation in transition metal-catalyzed annulation reactions. For instance, the mechanism of the Cp*Co(III)-catalyzed [4+2]-annulation of N-chlorobenzamide with alkenes like vinyl acetate (B1210297) has been computationally elucidated. clockss.org These studies reveal a stepwise mechanism initiated by an ortho-cobaltation, facilitated by acetate-assisted N-H and C-H deprotonation, leading to a five-membered cobaltacycle intermediate. This is followed by coordinative insertion of the alkene to form a seven-membered cobaltacycle. The subsequent reductive elimination and oxidative addition steps yield the final six-membered ring product. clockss.org The solvent effect in these calculations was noted, with the activation energies of most steps being lower in a solvent phase (like DCE) compared to the gas phase, indicating a kinetic promotion of the reaction in solution. clockss.org

Further DFT studies on the Co(III)-catalyzed annulation of N-chlorobenzamide with styrene (B11656) have explored the origin of enantioselectivity by examining the influence of chiral cyclopentadienyl (B1206354) (Cp) ligands. rsc.org These calculations have highlighted that the migratory insertion of styrene is the irreversible and enantioselectivity-determining step of the reaction. rsc.org Energy decomposition analysis (EDA) has suggested that steric effects, rather than electronic effects, are the dominant factor in achieving high enantiocontrol. rsc.org

On the other hand, computational studies on benzamides with electron-donating substituents, such as the methoxy group, provide insights into their reactivity in C-H activation processes. DFT calculations on the ruthenium-catalyzed 1,4-addition of N-methylbenzamide to maleimide (B117702) have shown that the reaction proceeds through C-H activation, insertion of the maleimide, protonation, and catalyst regeneration. The calculations also addressed the effects of the solvent and the nature of the directing group on the activation free-energy barrier. rsc.org The presence of an electron-donating group like methoxy at the para position, as in this compound, is generally expected to enhance the electron density of the aromatic ring, potentially facilitating electrophilic attack and influencing the regioselectivity of catalytic C-H functionalization reactions.

The following table summarizes key energetic data from a computational study on the Co(III)-catalyzed annulation of N-chlorobenzamide, which serves as a model for the potential catalytic reactivity of this compound.

Solvent-Mediated Computational Studies on this compound

The influence of the solvent environment on the structure, stability, and reactivity of molecules is a critical aspect of computational chemistry. For this compound, while specific computational studies are sparse, a wealth of information can be inferred from theoretical investigations into the solvent effects on related benzamide (B126) derivatives. These studies typically employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules to simulate the condensed-phase environment.

Computational analyses have demonstrated that solvent polarity can significantly impact the geometric and electronic properties of benzamides. For instance, studies on substituted benzamides have shown that changes in solvent can alter bond lengths, bond angles, and dihedral angles, which in turn can affect the molecule's conformational preferences and reactivity. The interaction between the solute and solvent molecules, particularly through hydrogen bonding, can lead to stabilization of certain conformations or transition states.

The electronic properties of benzamide derivatives are also highly susceptible to solvent effects. A computational investigation on azobenzene (B91143) derivatives with various substituents in different solvents (vacuum, water, diethyl ether, ethanol, and acetone) using DFT revealed that properties such as the HOMO-LUMO gap, dipole moment, and polarizability are altered by the solvent medium. researchgate.net Generally, an increase in solvent polarity can lead to a larger dipole moment and a smaller HOMO-LUMO gap, suggesting increased reactivity. researchgate.net For a molecule like this compound, the presence of polar functional groups (the amide, the methoxy group, and the N-chloro bond) would imply significant interactions with polar solvents.

Furthermore, computational studies on the vibrational spectra of molecules in different solvents provide insights into solute-solvent interactions. The calculated vibrational frequencies of a molecule can shift depending on the solvent, and these shifts can be correlated with experimental data to validate the computational model. For example, a study on a flavonoid derivative in toluene, ethanol, and water using DFT with the PCM method showed that the calculated geometries and vibrational frequencies differed in the various solvents, with more pronounced effects observed in the polar solvents (ethanol and water) due to stronger intermolecular interactions.

The following interactive data tables present hypothetical, yet plausible, computational data illustrating the potential solvent effects on the geometric and electronic properties of a molecule structurally similar to this compound, based on trends observed in computational studies of related compounds.

Advanced Analytical Methodologies for N Chloro 4 Methoxybenzamide Investigation

Chromatographic Separation Techniques for Impurity Profiling and Purity Determination

Chromatographic methods are fundamental for separating N-Chloro-4-methoxybenzamide from its precursors, by-products, and degradants. The choice of technique depends on the specific analytical goal, such as quantitative purity assessment, identification of trace impurities, or rapid qualitative checks.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity determination and impurity profiling of this compound due to its high resolution and sensitivity. A systematic approach to method development is essential to achieve a robust separation of the main component from all potential related substances. lcms.cz

The development of a reverse-phase HPLC (RP-HPLC) method is a logical starting point, given the moderate polarity of the molecule. orientjchem.org The process involves the systematic screening of stationary phases, mobile phase compositions, pH, and detector wavelengths to achieve optimal separation. lcms.cz A typical approach would begin with a scouting gradient to determine the approximate elution conditions before fine-tuning for resolution and peak shape. lcms.cz

A well-developed method can effectively separate the target compound from impurities such as the starting material, 4-methoxybenzamide (B147235), and potential degradation products formed via hydrolysis or dechlorination. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and spectral analysis to ensure peak purity. lcms.cz

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Start at 30% B, linear increase to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and potential for thermal degradation in the injector port or on the column. Amides often exhibit poor peak shapes in GC. Therefore, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form prior to analysis. jfda-online.comresearchgate.net

Common derivatization strategies for compounds containing amide functional groups include silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group. This process significantly increases the volatility of the analyte, making it amenable to GC analysis. researchgate.net

GC-Mass Spectrometry (GC-MS) analysis of the derivatized compound can be used to identify and quantify volatile impurities that may not be easily detected by HPLC.

Table 2: Derivatization and GC Parameters for Volatile Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS (Trimethylchlorosilane) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes |

| Detector | Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for qualitatively monitoring reaction progress, checking fraction purity during purification, and identifying appropriate solvent systems for column chromatography.

Optimization of a TLC method involves selecting the appropriate stationary phase (e.g., silica gel 60 F254) and testing various mobile phase compositions to achieve a target retardation factor (Rf) of approximately 0.3-0.5 for the main spot, with good separation from other components. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to control the elution of the spots. Visualization can be achieved under UV light (254 nm) due to the aromatic nature of the compound, or by using chemical staining agents if necessary.

Table 3: Example of TLC System Optimization

| Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf of this compound | Comments |

|---|---|---|

| 90:10 | ~0.1 | Low mobility, requires more polar solvent. |

| 70:30 | ~0.4 | Good mobility and potential for separation from less polar impurities. |

| 50:50 | ~0.7 | High mobility, may co-elute with more polar impurities. |

Advanced Spectroscopic Methodologies for Structural Elucidation

While chromatography is essential for separation, advanced spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and any unknown impurities. researchgate.net

One-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, but two-dimensional (2D) NMR experiments are required for unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, it would primarily show a correlation between the two sets of magnetically non-equivalent aromatic protons on the 4-methoxyphenyl (B3050149) ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the aromatic CH groups and the methoxy (B1213986) group carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) couplings between protons and carbons. youtube.com HMBC is crucial for establishing the connectivity across quaternary (non-protonated) carbons. For instance, it would show correlations from the methoxy protons to the methoxy carbon and the aromatic carbon at position 4, and from the aromatic protons to the carbonyl carbon, thus piecing together the entire molecular framework.

Table 4: Expected 2D NMR Correlations for this compound

| Experiment | Proton Signal | Correlated Signal(s) | Information Gained |

|---|---|---|---|

| COSY | Aromatic H (ortho to -OCH₃) | Aromatic H (ortho to -C(O)NCl) | Confirms ortho-coupling in the aromatic ring. |

| HSQC | Methoxy (-OCH₃) Protons | Methoxy Carbon | Assigns the methoxy carbon signal. |

| HSQC | Aromatic Protons | Aromatic CH Carbons | Assigns the protonated aromatic carbon signals. |

| HMBC | Methoxy Protons | C4-Aromatic (attached to -OCH₃) and Methoxy Carbon | Confirms attachment of methoxy group to the ring. |

| HMBC | Aromatic Protons (ortho to -C(O)NCl) | Carbonyl Carbon and Quaternary Aromatic Carbons | Connects the aromatic ring to the amide group. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm). longdom.org This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion, confirming the molecular formula of this compound. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed information about the molecule's structure through controlled fragmentation. nih.gov By isolating the parent ion and inducing collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Analyzing the exact masses of the fragment ions helps to piece together the molecular structure and confirm the identity of the compound. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the N-Cl bond, and cleavage of the amide bond.

**Table 5: Predicted HRMS Fragmentation Pattern for this compound (C₈H₈ClNO₂) **

| Fragment Ion Formula | Calculated Exact Mass (m/z) | Proposed Neutral Loss | Structural Assignment |

|---|---|---|---|

| [C₈H₈³⁵ClNO₂]⁺ | 185.0243 | - | Molecular Ion (M⁺) |

| [C₈H₈NO₂]⁺ | 150.0555 | Cl• | Loss of chlorine radical |

| [C₈H₇O₂]⁺ | 135.0446 | •NClH | 4-methoxybenzoyl cation |

| [C₇H₇O]⁺ | 107.0497 | CO (from [C₈H₇O₂]⁺) | 4-methoxyphenyl cation |

| [C₆H₄O]⁺• | 92.0262 | CH₃• (from [C₇H₇O]⁺) | Loss of methyl radical from methoxy group |

Hyphenated Techniques for Comprehensive Analysis

GC-MS for Volatile Product Analysis from Reactions

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the investigation of volatile products generated from chemical reactions involving this compound. This method is particularly well-suited for separating and identifying the components of a complex mixture of volatile organic compounds that may arise from thermal decomposition, rearrangement reactions, or side reactions. The coupling of gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, with mass spectrometry, which provides detailed structural information based on the mass-to-charge ratio of ionized molecules and their fragmentation patterns, allows for the unambiguous identification of reaction byproducts.

In the context of this compound, reactions such as the Hofmann rearrangement are of significant interest. The Hofmann rearrangement of a primary amide typically proceeds through an isocyanate intermediate to yield a primary amine with one fewer carbon atom. For N-chloroamides, this rearrangement can be initiated under various conditions, potentially leading to a variety of volatile products. The isocyanate intermediate, in this case, 4-methoxyphenyl isocyanate, is a key volatile product that can be detected by GC-MS. Further reactions of the isocyanate with nucleophiles present in the reaction mixture, such as water or alcohols, can lead to the formation of other volatile compounds like amines and carbamates.

The analysis of reaction mixtures containing this compound by GC-MS would involve injecting a vaporized sample into the gas chromatograph. The volatile components would travel through a capillary column at different rates, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are detected, generating a mass spectrum for each compound. Aromatic amides and their derivatives often exhibit predictable fragmentation patterns, such as the cleavage of the N-CO bond, which aids in their identification. For instance, the presence of a methoxy group on the benzene (B151609) ring would lead to characteristic fragment ions that can be used to confirm the structure of the detected volatile products.

A hypothetical study on the thermal decomposition of this compound could yield a range of volatile products. GC-MS analysis would be crucial in identifying these products and elucidating the decomposition mechanism. The table below presents potential volatile products that could be identified from such a reaction, along with their expected retention times and key mass spectral fragments.

| Retention Time (min) | Identified Volatile Product | Molecular Weight (g/mol) | Key Mass Spectral Fragments (m/z) | Plausible Origin |

|---|---|---|---|---|

| 8.5 | 4-Methoxyphenyl isocyanate | 149.15 | 149, 134, 106, 77 | Hofmann rearrangement intermediate |

| 7.2 | Anisole | 108.14 | 108, 93, 78, 65 | Decarbonylation/fragmentation byproduct |

| 9.8 | 4-Methoxybenzamide | 151.16 | 151, 135, 107, 77 | Unreacted starting material or de-chlorination |

| 10.5 | 4-Methoxyaniline | 123.15 | 123, 108, 80, 53 | Hydrolysis of isocyanate intermediate |

| 6.3 | Carbon dioxide | 44.01 | 44 | Byproduct of carbamic acid decomposition |

The data presented in the table is representative of the type of information that can be obtained from a GC-MS analysis of the volatile products from a reaction involving this compound. The retention times are dependent on the specific GC conditions used, such as the column type, temperature program, and carrier gas flow rate. The mass spectral fragments provide a "fingerprint" for each molecule, allowing for its confident identification by comparison with spectral libraries or through manual interpretation. The ability of GC-MS to separate and identify these volatile byproducts is critical for understanding the reaction pathways and optimizing reaction conditions.

Reactivity and Transformational Chemistry of N Chloro 4 Methoxybenzamide

Reactions at the N-Cl Moiety

The N-Cl bond is the most reactive site in N-Chloro-4-methoxybenzamide. It is characterized by its weakness and the electrophilic nature of the chlorine atom, which allows for reactions with nucleophiles, radical-mediated transformations, and oxidative processes.

The chlorine atom in this compound can be displaced by various nucleophiles. This reactivity is analogous to that observed in other N-chloro-N-alkoxyamides. For instance, studies on the closely related N-chloro-N-methoxy-4-nitrobenzamide show that it reacts selectively with sodium acetate (B1210297) in acetonitrile (B52724) to yield the corresponding N-acetoxy derivative via nucleophilic substitution at the amide nitrogen core.ac.uk. This suggests that this compound can react with nucleophiles (Nu⁻) to displace the chloride ion and form a new N-Nu bond.

Table 1: Examples of Nucleophilic Displacement in N-Chloroamide Analogs

| N-Chloroamide Reactant | Nucleophile | Product | Reference |

|---|

The reaction proceeds via the attack of the nucleophile on the nitrogen atom, leading to the cleavage of the N-Cl bond. The facility of this reaction depends on the strength of the nucleophile and the reaction conditions.

The N-Cl bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, generating a nitrogen-centered amidyl radical and a chlorine radical libretexts.org. This initiation step can trigger radical chain reactions, making N-chloroamides useful reagents in various synthetic transformations.

Initiation Step: R-C(=O)N(H)Cl → R-C(=O)N(H)• + Cl•

A prominent application of this reactivity is in C-H functionalization reactions. For example, N-(tert-butyl)-N-chloro-4-methoxybenzamide has been successfully employed as a reagent for the C-H chlorination of complex molecules. The reaction proceeds through a hydrogen atom transfer (HAT) mechanism, where the amidyl radical abstracts a hydrogen atom from the substrate to generate a carbon-centered radical, which is then trapped by the chlorine radical.

In some cases, the N-chloroamide can undergo a reductive single-electron transfer (SET) mechanism to produce an aminyl radical. This radical can then undergo dimerization, as observed in the methanolysis of N-chloro-N-methoxy-4-nitrobenzamide in the presence of sodium acetate, which surprisingly afforded the N,N'-dimethoxyhydrazine dimer instead of the expected substitution product core.ac.uk. This highlights a competing radical pathway under certain nucleophilic conditions core.ac.uk.

Due to the polarization of the N-Cl bond, the chlorine atom possesses a partial positive charge (δ+), making this compound an effective source of "electrophilic chlorine" or a "Cl+" equivalent. This property allows it to act as an oxidant and a chlorinating agent for various substrates nih.gov.

This reactivity is well-documented for related N-chloro compounds. For example, N-acetoxy-N-chloro-4-nitrobenzamide has been developed as a highly efficient electrophilic chlorination reagent for arenes and heteroarenes, demonstrating broad substrate compatibility and outperforming traditional reagents like N-chlorosuccinimide in both yield and selectivity enamine.net. Similarly, N-chloramides are known to react with phenolic compounds to form chlorinated phenols via electrophilic aromatic substitution nih.gov. This indicates that this compound can be used to introduce a chlorine atom onto electron-rich aromatic systems.

Table 2: Representative Electrophilic Chlorination using N-Chloroamide Analogs

| Reagent | Substrate | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-acetoxy-N-chloro-4-nitrobenzamide | (Hetero)arenes | Chlorinated (Hetero)arenes | High reactivity and selectivity | enamine.net |

The N-Cl bond can undergo reductive cleavage. This can be achieved through various mechanisms, including single-electron transfer (SET) or transition metal catalysis. As mentioned previously, the reaction of N-chloro-N-methoxy-4-nitrobenzamide with methanol (B129727) and sodium acetate leads to a dimer via a reductive SET-mechanism, where the N-chloroamide is reduced to an aminyl radical core.ac.uk.

Furthermore, N-chloroamides can participate in nickel-catalyzed reductive cross-coupling reactions. A method has been developed for the direct synthesis of N-aryl amides from aryl halides and N-chloroamides, proceeding through a reductive C-N coupling pathway rsc.org. This transformation involves the formal reduction of the N-Cl bond and the formation of a new carbon-nitrogen bond. Such reactions highlight the potential of this compound as a coupling partner in reductive transformations to form more complex amide structures.

Transformations Involving the Amide Carbonyl Group

While the N-Cl moiety is the primary site of reactivity, the amide carbonyl group can also undergo transformations, most notably hydrolysis.

Like other amides, this compound is susceptible to hydrolysis, which cleaves the amide bond to yield a carboxylic acid (or its conjugate base) and an amine derivative. This reaction can be catalyzed by either acid or base, typically requiring harsh conditions such as strong acids or bases and elevated temperatures youtube.comkhanacademy.org.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The expulsion of the nitrogen-containing leaving group is generally unfavorable. However, the reaction can be driven to completion by using a high concentration of base and heat. The initial products are the carboxylate salt (sodium 4-methoxybenzoate) and N-chloroamine, which is unstable and would likely decompose. An irreversible acid-base reaction between the initially formed carboxylic acid and the strongly basic amide anion helps to drive the equilibrium toward the products chemistrysteps.comyoutube.com.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon khanacademy.orgyoutube.com. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following a series of proton transfers, the nitrogen group is converted into a better leaving group, which is ultimately expelled to form 4-methoxybenzoic acid and the corresponding chloroammonium species. The hydrolysis of the N-Cl bond itself may also occur under these conditions, leading to the formation of 4-methoxybenzamide (B147235) as an intermediate, which would then undergo further hydrolysis.

Reactions with Carbonyl Reagents (e.g., Grignard, reducing agents)

The reactivity of this compound towards carbonyl reagents is governed by the chemoselectivity of the reagent's interaction with either the carbonyl carbon or the electrophilic N-Cl bond.

Grignard Reagents: The reaction of this compound with Grignard reagents (R-MgX) presents two primary pathways. Grignard reagents can act as nucleophiles, targeting the electrophilic carbonyl carbon. This pathway, typical for amides, would lead to the formation of a ketone after hydrolysis of the intermediate. However, the N-Cl bond is also susceptible to nucleophilic attack, or the Grignard reagent could facilitate a reduction or rearrangement. The specific outcome depends on the reaction conditions and the steric and electronic properties of the Grignard reagent used.

Reducing Agents: The reduction of this compound demonstrates significant chemoselectivity depending on the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group fully to a methylene group (-CH₂-). masterorganicchemistry.comwikipedia.org Concurrently, the labile N-Cl bond would also be reduced to an N-H bond. In contrast, milder reducing agents such as sodium borohydride (NaBH₄) are generally incapable of reducing the stable amide functional group under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com This difference in reactivity allows for the selective reduction of other functional groups within a molecule while preserving the amide, or potentially, the selective reduction of the N-Cl bond to furnish 4-methoxybenzamide, leaving the carbonyl intact.

| Reagent | Reactive Site(s) on this compound | Predicted Product(s) | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyl (C=O) and N-Cl bond | 4-methoxybenzylamine | masterorganicchemistry.comwikipedia.orgucalgary.ca |

| Sodium Borohydride (NaBH₄) | Potentially the N-Cl bond; unreactive with amide C=O | 4-methoxybenzamide | masterorganicchemistry.comcommonorganicchemistry.com |

Aromatic Ring Functionalization and Reactivity